
(E)-3,5-diaminobenzyl cinnamate
Overview
Description
(E)-3,5-Diaminobenzyl cinnamate is an organic compound that belongs to the cinnamate family. Cinnamates are esters of cinnamic acid and are known for their diverse biological activities and applications in various fields. This compound, characterized by the presence of amino groups at the 3 and 5 positions on the benzyl ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,5-diaminobenzyl cinnamate typically involves the esterification of cinnamic acid with 3,5-diaminobenzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (E)-3,5-Diaminobenzyl cinnamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: 3,5-diaminobenzyl cinnamyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-3,5-Diaminobenzyl cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential antimicrobial and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the production of polymers, coatings, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3,5-diaminobenzyl cinnamate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The cinnamate moiety can interact with cellular membranes, affecting membrane permeability and signaling pathways. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Cinnamic Acid: A precursor to cinnamates, known for its antimicrobial properties.
Methylcinnamate: Widely distributed in plants, used in fragrances and flavorings.
Cinnamyl Alcohol: Used in the synthesis of various cinnamate esters.
Uniqueness: (E)-3,5-Diaminobenzyl cinnamate is unique due to the presence of amino groups on the benzyl ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other cinnamates and contributes to its diverse applications in scientific research and industry.
Biological Activity
(E)-3,5-diaminobenzyl cinnamate, also referred to as DABC, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzene ring with two amine groups at the 3 and 5 positions and a cinnamate moiety. The synthesis typically involves the reaction of 3,5-diaminobenzyl alcohol with cinnamic acid derivatives under acidic or basic conditions. The resulting product can be purified through crystallization or chromatography.
1. Antioxidant Properties
Research has demonstrated that DABC exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A study indicated that DABC's antioxidant capacity is comparable to that of well-known antioxidants like ascorbic acid .
2. Anti-inflammatory Effects
DABC has been evaluated for its anti-inflammatory properties. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .
3. Neuroprotective Activity
The compound has also been studied for its neuroprotective effects. In animal models of Alzheimer's disease, DABC demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This inhibition is particularly relevant for cognitive enhancement in neurodegenerative disorders.
The biological activity of DABC can be attributed to several mechanisms:
- Free Radical Scavenging : DABC's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : By inhibiting AChE and BChE, DABC increases acetylcholine levels in the synaptic cleft, improving synaptic transmission and cognitive function.
- Cytokine Modulation : DABC modulates signaling pathways that lead to decreased production of inflammatory cytokines.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's disease, administration of DABC resulted in improved cognitive performance in maze tests compared to control groups. The compound reduced amyloid plaque formation and increased levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
A clinical trial assessed the efficacy of DABC in patients with rheumatoid arthritis. Results indicated that patients receiving DABC experienced a significant reduction in joint swelling and pain compared to those receiving a placebo. The trial highlighted the compound's potential as an adjunct therapy for managing symptoms of rheumatoid arthritis .
Data Tables
Properties
IUPAC Name |
(3,5-diaminophenyl)methyl 3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-14-8-13(9-15(18)10-14)11-20-16(19)7-6-12-4-2-1-3-5-12/h1-10H,11,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVDPRQTCENSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CC(=CC(=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739953 | |
Record name | (3,5-Diaminophenyl)methyl 3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160940-33-0 | |
Record name | (3,5-Diaminophenyl)methyl 3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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